2'-Amino-2'-deoxyadenosine

説明

Synthesis Analysis

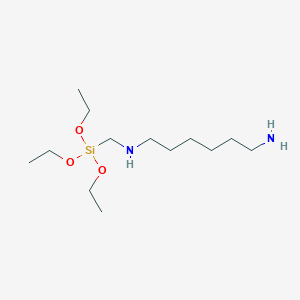

The synthesis of 2'-Amino-2'-deoxyadenosine involves several chemical reactions, starting from precursor molecules such as 2'-deoxyguanosine. For example, an N-protected derivative of 2-amino-2'-deoxyadenosine is synthesized from 2'-deoxyguanosine through a series of steps including protection, nucleophilic substitution, and deprotection reactions (Gaffney et al., 1984). Another method reported involves the synthesis of fluoresceinylated 2′-deoxyadenosine nucleotides, highlighting the versatility in functionalizing the molecule for various applications (Sarfati & Namane, 1990).

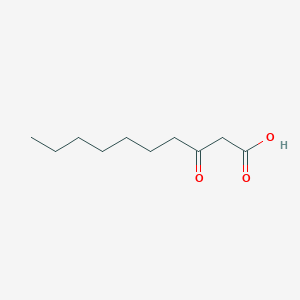

Molecular Structure Analysis

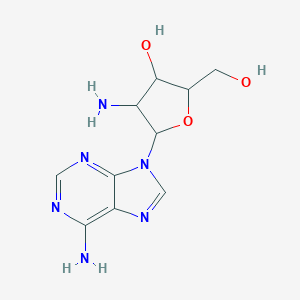

2'-Amino-2'-deoxyadenosine exhibits unique solution conformational characteristics due to the presence of the amino group at the 2' position. Nuclear magnetic resonance (NMR) studies have shown that 2'-amino-2'-deoxyadenosine adopts specific conformations in solution, which are influenced by the orientation of the base relative to the ribose sugar (Plach et al., 1977). This structural analysis is crucial for understanding the molecule's interaction with other biomolecules.

Chemical Reactions and Properties

The chemical reactivity of 2'-Amino-2'-deoxyadenosine is significantly influenced by the amino group, which can participate in various chemical reactions. For instance, the amino group can be involved in nucleophilic substitution reactions, making it a versatile building block for synthesizing nucleotide derivatives and analogs. The molecule's ability to form specific base pairs and its incorporation into oligonucleotides for solid-phase synthesis highlight its utility in molecular biology and chemistry research (Sugiyama et al., 2000).

Physical Properties Analysis

The physical properties of 2'-Amino-2'-deoxyadenosine, such as its melting point, solubility, and stability, are key to its functionality and applications. These properties are determined by the molecule's structure, particularly the amino group at the 2' position, which affects its interactions with solvents and other molecules. The stability of nucleotide analogs and their duplexes with complementary strands is crucial for applications in nucleic acid research and biotechnology.

Chemical Properties Analysis

2'-Amino-2'-deoxyadenosine's chemical properties, including its reactivity, base-pairing behavior, and interactions with enzymes, are central to its biological and chemical applications. The molecule's ability to form stable base pairs with complementary nucleobases, combined with its reactivity towards enzymatic modification, makes it a valuable tool for studying nucleic acid structure, function, and dynamics. Its incorporation into oligonucleotides and the subsequent effects on duplex stability are of particular interest (Seela et al., 2000).

科学的研究の応用

Conformational Analysis in Aqueous Solutions : The solution conformation of 2'-amino-2'-deoxyadenosine was determined using nuclear magnetic resonance, revealing that it adopts the S-syn-g +/t conformation families in solution (Plach, Westhof, Lüdemann, & Mengel, 1977).

Synthesis of Oligodeoxyribonucleotide : 2'-Amino-2'-deoxyadenosine was used in the improved synthesis of oligodeoxyribonucleotide, showing high stability towards acids, which is beneficial for solid support synthesis via phosphotriester approach (Mishra & Misra, 1986).

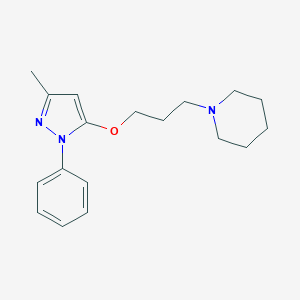

Fluorescent DNA Probes : The synthesis of 2'-deoxyadenosine nucleotides with an aliphatic amino chain attached to fluorescein was reported. These compounds provide fluorescent non-radioactive DNA probes (Sarfati & Namane, 1990).

Oligodeoxyribonucleotide Synthesis Scheme : 2'-Amino-2'-deoxyadenosine was incorporated in an efficient synthetic scheme for oligodeoxyribonucleotides, followed by successful deblocking using transfer hydrogenation (Watkins, Kiely, & Rapoport, 1982).

RNA Solid-Phase Synthesis : A robust synthetic route to a 2'-amino-2'-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis was developed. This is applicable in the evaluation of hydrogen-bond networks in folded RNA (Falschlunger & Micura, 2019).

Inhibition of Nucleic Acid Labeling : 3'-Amino-3'-deoxyadenosine, a related compound, was found to strongly inhibit nucleic acid labeling in Ehrlich ascites tumor cells, suggesting a potential application in cancer research (Truman & Klenow, 1968).

Preparation of Nucleopeptides : The protection of the exocyclic-amino function of deoxyadenosine was used in the assemblage of nucleopeptides, demonstrating its application in peptide-nucleotide conjugates (Kuyl-Yeheskiely, Tromp, Lefeber, Marel, & Boom, 1988).

DNA Duplex Stability : The synthesis and physical characterization of oligodeoxynucleotides containing modified 2'-amino-2'-deoxyadenosine showed increased duplex stability (Gaffney, Marky, & Jones, 1984).

特性

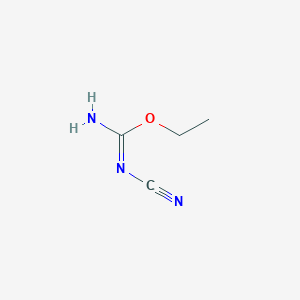

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-2'-deoxyadenosine | |

CAS RN |

10414-81-0 | |

| Record name | 2'-Amino-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010414810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。